molecular formula C8H12O3 B1329799 Dihydro-3,3-diethyl-2,5-furandione CAS No. 2840-69-9

Dihydro-3,3-diethyl-2,5-furandione

Cat. No. B1329799
CAS RN: 2840-69-9
M. Wt: 156.18 g/mol
InChI Key: LIBJDZLMEPZABX-UHFFFAOYSA-N
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Description

“Dihydro-3,3-diethyl-2,5-furandione” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 3,3-diethyloxolane-2,5-dione and 2,2-Diethylsuccinic anhydride .


Synthesis Analysis

The synthesis of “Dihydro-3,3-diethyl-2,5-furandione” involves a mixture of 2,2-diethylsuccinic acid and acetyl chloride heated under reflux for 2 hours. The mixture is then cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene .


Molecular Structure Analysis

The molecular structure of “Dihydro-3,3-diethyl-2,5-furandione” is represented by the InChI string: InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 . The compound has a molecular weight of 156.18 g/mol .

Scientific Research Applications

Biomass Conversion and Polymer Production

Research on biomass conversion and the production of sustainable polymers heavily features furan derivatives. These compounds, derived from renewable resources, play a critical role in developing next-generation polymers and fuels. For instance, 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in synthesizing monomers, polymers, and various functional materials due to their versatility and availability from plant biomass (Chernyshev et al., 2017). The study by Chernyshev and colleagues emphasizes the potential of furan derivatives in replacing non-renewable hydrocarbon sources, indicating a similar promise for Dihydro-3,3-diethyl-2,5-furandione in such applications.

Catalysis and Chemical Transformations

Furan derivatives are also extensively studied in catalysis and chemical transformations, indicating potential research applications for Dihydro-3,3-diethyl-2,5-furandione. For example, heterogeneous acid catalysts have been explored for converting carbohydrates into furfural and hydroxymethylfurfural, showcasing the efficiency of such catalysts in optimizing yields and supporting sustainable chemical processes (Agirrezabal-Telleria et al., 2014). This area of research demonstrates the utility of furan derivatives in advancing green chemistry and might highlight similar uses for Dihydro-3,3-diethyl-2,5-furandione in catalytic and transformation processes.

properties

IUPAC Name

3,3-diethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJDZLMEPZABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182624
Record name Dihydro-3,3-diethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-3,3-diethyl-2,5-furandione

CAS RN

2840-69-9
Record name Dihydro-3,3-diethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-3,3-diethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.5 g (20 mol) of 2,2-diethylsuccinic acid and 10 ml of acetyl chloride was heated under reflux for 2 hr, cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene. The residue was used without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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